

An In-depth Technical Guide to Tilmacoxib: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilmacoxib, also known as JTE-522, is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its selective nature aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols related to **tilmacoxib**. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Chemical Structure and Identification

Tilmacoxib is chemically known as 4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide.[1] It belongs to the class of 1,3-oxazoles and is characterized by a central oxazole ring substituted with methyl, cyclohexyl, and 3-fluoro-4-sulfamoylphenyl groups. [1]

Table 1: Chemical Identifiers for Tilmacoxib



Identifier	Value		
IUPAC Name	4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide[1]		
Synonyms	JTE-522, RWJ-57504, JTP-19605[1]		
CAS Number	180200-68-4[1]		
Molecular Formula	C16H19FN2O3S[1]		
Molecular Weight	338.4 g/mol [1]		
Canonical SMILES	CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O) (=O)N)F)C3CCCCC3[1]		
InChI	InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3, (H2,18,20,21)[1]		
InChlKey	MIMJSJSRRDZIPW-UHFFFAOYSA-N[1]		

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation and pharmacokinetic profile. Below is a summary of the available data for **tilmacoxib**.

Table 2: Physicochemical Properties of Tilmacoxib



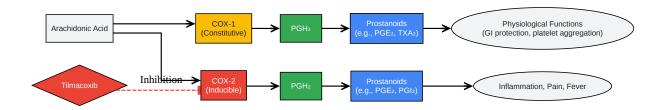
Property	Value	Reference	
Physical State	Solid	[3] (Celecoxib)	
Melting Point	Not available		
рКа	Not available (pKa of sulfonamide group in similar coxibs is ~9.7-11)		
LogP (calculated) 3.3		[1]	
Solubility	Soluble in DMSO	GlpBio	

Mechanism of Action and Pharmacology

Tilmacoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway

The following diagram illustrates the mechanism of action of **tilmacoxib** within the arachidonic acid cascade.



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Mechanism of Action of Tilmacoxib.

Selectivity and Potency



Tilmacoxib demonstrates high selectivity for COX-2 over COX-1. This selectivity is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.

Table 3: In Vitro Inhibitory Activity of Tilmacoxib

Enzyme	IC ₅₀
Human Recombinant COX-2	85 nM
Human Platelet COX-1	> 100 µM

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **tilmacoxib** is not readily available in the public domain. However, based on the synthesis of structurally related coxibs, a plausible synthetic route can be outlined. The general approach likely involves the construction of the substituted oxazole ring followed by the introduction of the fluorobenzenesulfonamide moiety.

A potential retrosynthetic analysis suggests that the key steps would involve the formation of the oxazole core, potentially from a corresponding α -haloketone and an amide, followed by a coupling reaction to attach the fluorobenzenesulfonamide group.

Pharmacokinetics

Limited pharmacokinetic data for **tilmacoxib** is available from preclinical and early clinical studies. The data for other coxibs, such as celecoxib and mavacoxib, can provide some context for the expected pharmacokinetic profile.

Table 4: Pharmacokinetic Parameters of Tilmacoxib and Other Coxibs



Parameter	Tilmacoxib (Human)	Tilmacoxib (Rat)	Celecoxib (Cockatiel)[5]	Mavacoxib (Dog)[6][7]
Bioavailability (F)	22-40% (capsule), 64- 88% (solution)[2]	-	56-110%	-
T _{max} (h)	-	-	-	-
C _{max} (ng/mL)	20445 ± 3918 (150 mg single dose, in blood)	-	-	-
Elimination Half- life (t1/2)	-	-	0.88 h	44 days
Volume of Distribution (Vd)	-	-	-	1.6 L/kg
Clearance (Cl)	-	-	-	2.7 mL/h/kg

Experimental Protocols In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a representative method for determining the IC₅₀ values of **tilmacoxib** for COX-1 and COX-2.

Objective: To determine the concentration of **tilmacoxib** required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

- Recombinant human COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Tilmacoxib
- Assay buffer (e.g., Tris-HCl)

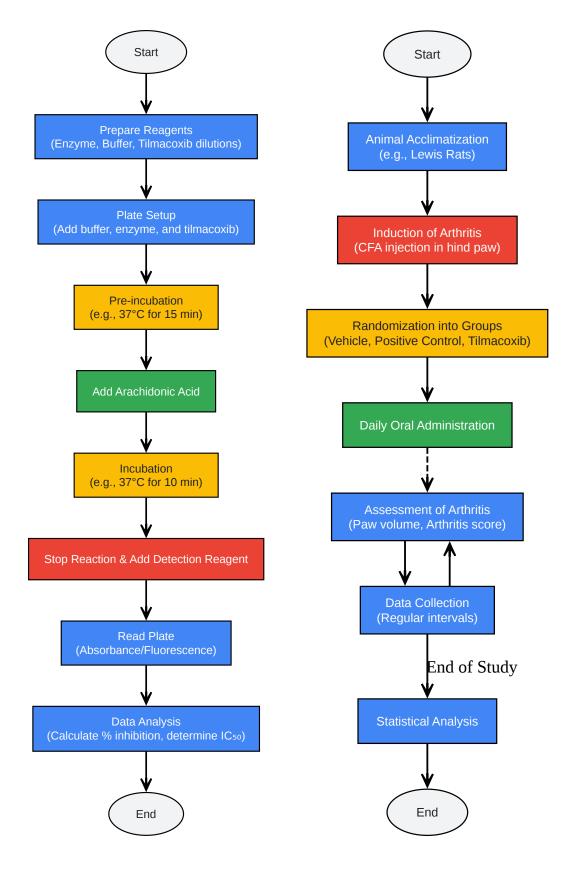


- Detection reagent (e.g., a peroxidase substrate for colorimetric or fluorometric detection of prostaglandin G2)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of tilmacoxib in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the tilmacoxib dilution. Include control wells with no inhibitor.
- Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Incubate for a specific time (e.g., 10 minutes) at the same temperature.
- Stop the reaction and add the detection reagent.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **tilmacoxib**.
- Plot the percentage of inhibition against the logarithm of the **tilmacoxib** concentration and determine the IC₅₀ value using a suitable curve-fitting software.





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